tert-butyl N-(4-hydroxy-2-phenylpentyl)carbamate
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Overview
Description
Tert-butyl N-(4-hydroxy-2-phenylpentyl)carbamate is a chemical compound with the molecular formula C16H25NO3. It is a derivative of carbamate, which is commonly used as a protecting group in organic synthesis, particularly in peptide chemistry. This compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4-hydroxy-2-phenylpentyl)carbamate typically involves the reaction of tert-butyl chloroformate with N-(4-hydroxy-2-phenylpentyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(4-hydroxy-2-phenylpentyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve the use of strong acids or bases to facilitate the replacement of the tert-butyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various alkyl or aryl carbamates.
Scientific Research Applications
Tert-butyl N-(4-hydroxy-2-phenylpentyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-hydroxy-2-phenylpentyl)carbamate involves its ability to protect functional groups during chemical reactions. The tert-butyl group provides steric hindrance, preventing unwanted side reactions. The carbamate group can be easily removed under mild acidic conditions, revealing the functional group for further reactions. This compound interacts with molecular targets such as enzymes and proteins, modulating their activity and stability.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used for similar purposes.
N-Boc-protected amines: Commonly used in peptide synthesis.
Carbobenzoxy (Cbz) protected amines: Another protecting group used in organic synthesis.
Uniqueness
Tert-butyl N-(4-hydroxy-2-phenylpentyl)carbamate is unique due to its specific structure, which combines the stability of the tert-butyl group with the reactivity of the hydroxyl and phenyl groups. This combination allows for selective reactions and easy removal of the protecting group, making it a versatile tool in synthetic chemistry.
Properties
IUPAC Name |
tert-butyl N-(4-hydroxy-2-phenylpentyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-12(18)10-14(13-8-6-5-7-9-13)11-17-15(19)20-16(2,3)4/h5-9,12,14,18H,10-11H2,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEIZJSTYNVLIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(CNC(=O)OC(C)(C)C)C1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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